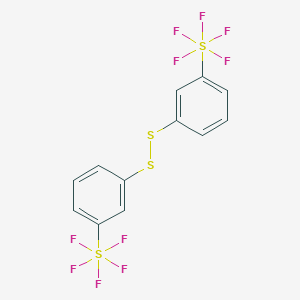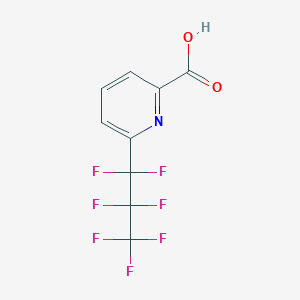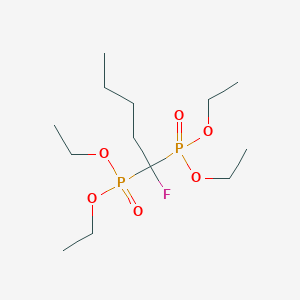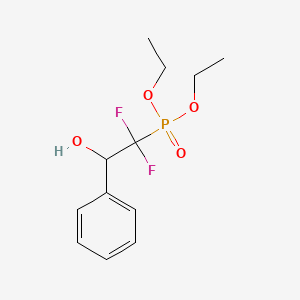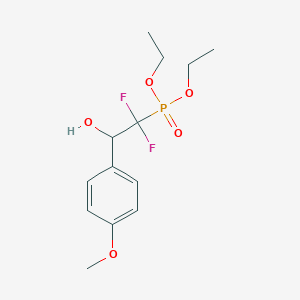![molecular formula C10H18N2O2 B8050167 (S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050167.png)
(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of spirocyclic oxetanes, which are known for their stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the condensation of specific starting materials followed by cyclization reactions. One common method involves the use of oxetane derivatives, which are converted into spirocyclic structures through oxidative cyclizations using reagents such as Oxone® in formic acid . Another approach involves the use of Reformatsky reagents derived from methyl 1-bromocyclohexanecarboxylate and zinc, which react with arylmethylidenehydrazides to form spirocyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone® to form more complex spirocyclic structures.
Reduction: Reduction reactions can be carried out using hydride donors to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include Oxone®, hydride donors like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic benzimidazoles, while substitution reactions can produce various substituted spirocyclic derivatives .
Aplicaciones Científicas De Investigación
(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the reduction of certain substrates . The compound’s spirocyclic structure provides stability and facilitates efficient binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural features but different ring size.
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Compounds with a similar spirocyclic core but different functional groups.
Uniqueness
(S)-6-isobutyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is unique due to its specific isobutyl substitution and the presence of both oxygen and nitrogen atoms within the spirocyclic framework
Propiedades
IUPAC Name |
(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)3-8-9(13)11-4-10(12-8)5-14-6-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQVQSDQJUWMZ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050087.png)
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050095.png)
![7-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050099.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B8050102.png)
![6-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B8050107.png)
![6-Aminospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050111.png)
![Tert-butyl 7-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B8050120.png)
![2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8050128.png)
![2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B8050145.png)
